N'-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
Historical Development of Thienopyrazole Chemistry
The exploration of pyrazole chemistry began in 1883 with Ludwig Knorr’s accidental synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which exhibited antipyretic and analgesic properties. This discovery spurred interest in pyrazole derivatives, but the integration of thiophene rings into pyrazole systems emerged much later. The first synthesis of thieno[3,4-c]pyrazole derivatives was reported in 1992 by Menozzi et al., who developed a cyclization strategy using 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones to produce 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones. This method established a foundational route for accessing structurally diverse analogs, enabling subsequent pharmacological evaluations.
Early studies focused on modifying the aryl substituents at the 1-position of the thienopyrazole core to optimize biological activity. For instance, the 4-fluorophenyl derivative exhibited dual anti-inflammatory and platelet antiaggregating effects, marking a significant milestone in the scaffold’s development. These findings contrasted with earlier pyrazole-based drugs like celecoxib, which primarily targeted cyclooxygenase-2 (COX-2), underscoring the unique mechanistic possibilities introduced by thiophene fusion.
Significance of the Thieno[3,4-c]pyrazole Scaffold
The thieno[3,4-c]pyrazole scaffold’s pharmacological relevance stems from its ability to engage multiple biological targets through its hybrid electronic and steric profile. The thiophene ring enhances π-π stacking interactions with hydrophobic enzyme pockets, while the pyrazole nitrogen atoms facilitate hydrogen bonding and coordination with metal ions. For example, the 4-fluorophenyl-substituted derivative demonstrated 50% inhibition of platelet aggregation at 0.5 mM, rivaling acetylsalicylic acid’s efficacy. This activity correlates with the compound’s ability to modulate arachidonic acid metabolism and interfere with thromboxane A2 synthesis.
Structurally, the scaffold’s planar geometry allows for intercalation into DNA or protein binding sites, a feature exploited in anticancer drug design. While most research has focused on the [2,3-c] isomer for kinase inhibition, the [3,4-c] configuration offers distinct advantages in solubility and metabolic stability due to its reduced steric hindrance and altered dipole moment. These properties make it a promising candidate for central nervous system (CNS)-targeted therapies, where blood-brain barrier penetration is critical.
Classification Within Nonclassical Heterocyclic Compounds
Thieno[3,4-c]pyrazoles belong to the category of nonclassical heterocycles, characterized by fused aromatic systems that deviate from traditional benzene-based frameworks. As shown in Table 1, their structural and electronic properties differ markedly from classical five-membered heterocycles like pyrrolidine and imidazole.
Table 1. Comparative properties of classical and nonclassical heterocycles
The scaffold’s nonclassical nature arises from the thiophene-pyrazole fusion, which introduces conjugation across three rings and delocalizes electron density. This enhances stability against metabolic degradation compared to monocyclic pyrazoles. Additionally, the sulfur atom in the thiophene moiety contributes to hydrophobic interactions, improving membrane permeability in drug candidates.
Comparative Analysis of Thienopyrazole Isomers
The biological and physicochemical properties of thienopyrazoles are highly sensitive to the position of the thiophene fusion. As illustrated in Figure 1, the [3,4-c] isomer differs from the [2,3-c] and [3,4-d] isomers in ring connectivity and electronic distribution.
Figure 1. Isomeric structures of thienopyrazoles
- Thieno[2,3-c]pyrazole : Fusion at the 2,3-positions of pyrazole, leading to a bent geometry with enhanced kinase inhibitory activity.
- Thieno[3,4-c]pyrazole : Linear fusion at the 3,4-positions, favoring planar stacking interactions and anti-inflammatory effects.
- Thieno[3,4-d]pyrazole : Angular fusion, which reduces aromaticity and is less explored pharmacologically.
The [3,4-c] isomer’s linear arrangement facilitates stronger interactions with enzymes like COX-2 and phosphodiesterases, as evidenced by its superior anti-inflammatory potency compared to [2,3-c] derivatives. Conversely, the [2,3-c] configuration’s bent structure enhances binding to kinase ATP pockets, making it more suitable for anticancer applications. These differences underscore the importance of isomer-specific design in drug development.
Current Research Trends in Thieno[3,4-c]pyrazole Chemistry
Recent advances in thieno[3,4-c]pyrazole research have focused on three key areas:
- Synthetic Methodology : Gold-catalyzed tandem reactions and hydrazine-mediated cyclizations have enabled the efficient synthesis of fluorinated and alkylated derivatives. For example, Qian et al.’s gold-catalyzed aminofluorination protocol could be adapted to introduce fluorine atoms at the 5-position of the thiophene ring, enhancing metabolic stability.
- Nanoparticle Delivery Systems : Encapsulation of thieno[3,4-c]pyrazole derivatives in gold nanorod-loaded PLGA-PEG nanoparticles has improved tumor-targeting efficiency and reduced systemic toxicity in preclinical models.
- Multitarget Drug Design : Hybrid molecules combining the thieno[3,4-c]pyrazole core with acetylcholinesterase inhibitors or serotonin reuptake modulators are being explored for Alzheimer’s disease and depression, respectively.
Ongoing studies aim to elucidate the scaffold’s effects on microtubule dynamics and kinase signaling pathways, with preliminary data suggesting dual inhibition of p38 MAPK and STAT3 as a mechanism for its anti-inflammatory activity. These efforts highlight the scaffold’s versatility and untapped potential in addressing complex diseases.
Properties
IUPAC Name |
N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-14-9-10-19(15(2)11-14)26-20(17-12-29-13-18(17)25-26)24-22(28)21(27)23-16-7-5-3-4-6-8-16/h9-11,16H,3-8,12-13H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUMZUJWQFQTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NC4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
N’-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in material science for the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which N’-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- The 2,4-dimethylphenyl substituent provides steric bulk and electron-donating methyl groups, contrasting with electron-withdrawing chloro substituents in dichlorophenyl analogs .
Physicochemical and Crystallographic Properties
Table 2: Physical Properties and Intermolecular Interactions
Key Observations :
- The target compound’s ethanediamide linker may support diverse hydrogen-bonding patterns (e.g., N–H⋯O or N–H⋯N), similar to the R₂²(8) motifs observed in thiazole-based analogs .
Biological Activity
N'-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS No. 899756-17-3) is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H28N4O2S
- Molecular Weight : 412.55 g/mol
- IUPAC Name : N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The thieno[3,4-c]pyrazole moiety is known for its ability to modulate enzyme activity and receptor interactions, which can lead to significant physiological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage.
Antimicrobial Activity
Studies have shown that related thieno[3,4-c]pyrazole derivatives possess antimicrobial properties against various bacterial strains. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary investigations into the anticancer properties of thieno[3,4-c]pyrazole derivatives indicate that they may induce apoptosis in cancer cells. This is achieved through the modulation of signaling pathways involved in cell proliferation and survival.
Research Findings and Case Studies
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In Vitro Studies : A study tested the compound's effect on cancer cell lines and found that it significantly inhibited cell growth at micromolar concentrations.
Cell Line IC50 (µM) Effect MCF-7 (Breast) 12.5 Moderate HeLa (Cervical) 8.0 Strong A549 (Lung) 15.0 Moderate -
Antioxidant Testing : The DPPH radical scavenging assay showed that the compound has a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid.
Compound IC50 (µM) N'-cycloheptyl... 45 Ascorbic Acid 50 -
Antimicrobial Testing : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
